1,4-Dimethyl-2,3-dinitrobenzene
Overview
Description
1,4-Dimethyl-2,3-dinitrobenzene is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzene, featuring two methyl groups and two nitro groups attached to the benzene ring
Preparation Methods
The synthesis of 1,4-Dimethyl-2,3-dinitrobenzene can be achieved through several methods:
Nitration of Alkanes: This method involves the nitration of alkanes at high temperatures in the vapor phase. The reaction typically requires nitric acid as the nitrating agent.
Displacement Reactions with Nitrite Ions: In this method, nitrite ions displace other substituents on the benzene ring to form the desired nitro compound.
Oxidation of Primary Amines: Primary amines can be oxidized to form nitro compounds, including this compound.
Chemical Reactions Analysis
1,4-Dimethyl-2,3-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Scientific Research Applications
1,4-Dimethyl-2,3-dinitrobenzene has several applications in scientific research:
Chemical Reactions and Substitution Studies: This compound exhibits interesting chemical behaviors in reactions with various nucleophiles.
Charge Localization in Radical Anions: The radical anions of this compound and its derivatives have been studied using optical and electron paramagnetic resonance spectroscopies.
Spectroscopic Studies: Spectroscopic methods have been employed to study the interactions of derivatives of this compound with other compounds.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2,3-dinitrobenzene involves electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Comparison with Similar Compounds
1,4-Dimethyl-2,3-dinitrobenzene can be compared with other dinitrobenzene isomers:
Properties
IUPAC Name |
1,4-dimethyl-2,3-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-4-6(2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFSWYZFGJAUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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